molecular formula C26H27ClN4O4 B2787344 2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540487-13-6

2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2787344
CAS No.: 540487-13-6
M. Wt: 494.98
InChI Key: AQCNAOCTSCZTLO-UHFFFAOYSA-N
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Description

The compound 2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a triazoloquinazolinone derivative characterized by a fused heterocyclic core with distinct substituents: a 3-chlorophenyl group at position 2, a 3,4,5-trimethoxyphenyl group at position 9, and two methyl groups at position 5. These substituents confer unique physicochemical and pharmacological properties. The 3,4,5-trimethoxyphenyl moiety is structurally analogous to combretastatin derivatives, which are known for tubulin-binding anticancer activity . The 3-chlorophenyl group may enhance lipophilicity and influence electronic interactions, while the dimethyl groups at position 6 likely contribute to steric stabilization .

Properties

IUPAC Name

2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4/c1-26(2)12-17-21(18(32)13-26)22(15-10-19(33-3)23(35-5)20(11-15)34-4)31-25(28-17)29-24(30-31)14-7-6-8-16(27)9-14/h6-11,22H,12-13H2,1-5H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCNAOCTSCZTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)Cl)N2)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Quinazoline Core Construction: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the quinazoline core.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazoline derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and trimethoxyphenyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research indicates that derivatives of quinazoline and triazole exhibit significant anticancer properties. The compound has been studied for its effects on various cancer cell lines. For instance:

  • In Vitro Studies : The compound demonstrated potent cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating effective inhibition of cell proliferation .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.

2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains:

  • Bactericidal Activity : It has been tested against Gram-positive and Gram-negative bacteria with varying degrees of success. The presence of the trimethoxyphenyl group enhances its interaction with bacterial cell membranes .
  • Fungal Inhibition : Preliminary results suggest antifungal properties as well, particularly against pathogenic fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key points include:

  • Chlorophenyl Substitution : The presence of the 3-chlorophenyl group is believed to enhance lipophilicity and improve cellular uptake.
  • Trimethoxyphenyl Group : This moiety contributes to the compound's ability to interact with biological targets effectively.

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include:

  • Cyclization Reactions : Key steps involve cyclization processes that form the triazole and quinazoline rings.
  • Modification for Enhanced Activity : Researchers are actively investigating various substitutions on the core structure to enhance pharmacological activity while minimizing toxicity.

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

StudyApplicationFindings
Study 1AnticancerDemonstrated significant inhibition of MCF-7 cells with potential for further development as an anticancer drug.
Study 2AntimicrobialEffective against multiple bacterial strains; further studies needed for clinical application.
Study 3Synthesis OptimizationImproved synthetic routes led to higher yields and purities of the target compound.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can inhibit or activate certain enzymes, affecting various biochemical pathways.

    Interact with Receptors: The compound can bind to specific receptors on cell surfaces, modulating cellular responses.

    Affect Gene Expression: It can influence the expression of certain genes, leading to changes in cellular functions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight logP Polar Surface Area (Ų)
Target Compound 3-Cl, 3,4,5-OMe (9) 480.5* ~4.2† 51.6‡
9-(2-Chlorophenyl)-... () 2-Cl 328.8 3.33 51.6
9-(4-Hydroxyphenyl)-... () 4-OH ~350 (estimated) ~2.8 ~70
Combretastatin A4 (Reference) 3,4,5-OMe (aryl) 316.3 2.9 61.7

*Calculated from molecular formula (C₂₅H₂₅ClN₄O₄).
†Estimated via fragment-based methods; higher than analogs due to methoxy groups.
‡Derived from (similar core structure).

Physicochemical Properties

  • Thermal Stability : Analogs like the 2-chlorophenyl derivative () exhibit melting points >300°C, suggesting the target compound’s stability under high-temperature conditions.

Bioactivity and Pharmacological Potential

  • Antimicrobial Activity : Triazolo-thiadiazoles with 3-chlorophenyl groups () show significant inhibition (MIC = 12.5 µg/mL against S. aureus), suggesting the target compound may share similar bioactivity.
  • Anticancer Potential: The 3,4,5-trimethoxyphenyl group is critical in combretastatin analogs for tubulin polymerization inhibition (IC₅₀ < 1 µM) . Structural similarity (Tanimoto coefficient >0.7, per ) implies possible overlap in mechanisms.
  • Enzyme Inhibition: Triazoloquinazolinones are reported to target kinases and HDACs; the target compound’s trimethoxyphenyl group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 2-(3-chlorophenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the quinazoline family and has garnered interest due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazolo ring fused with a quinazolinone moiety.
  • Substituents including a chlorophenyl group and a trimethoxyphenyl group.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to or including the target compound. For instance:

  • A study on quinazoline derivatives indicated that modifications on the phenyl ring can significantly enhance antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
  • The compound's structure suggests potential interactions with microbial enzymes or cellular pathways that could inhibit growth.

Antifungal Activity

Research has shown that derivatives of quinazoline compounds exhibit antifungal properties:

  • In vitro studies demonstrated that compounds related to the target compound inhibited ergosterol biosynthesis in fungi like Candida albicans, suggesting a mechanism of action that disrupts fungal cell membrane integrity .
  • Minimum inhibitory concentration (MIC) values for related compounds showed effective antifungal activity against various strains .

Anticancer Activity

The triazoloquinazolinone framework is noted for its anticancer potential:

  • Compounds in this class have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, one derivative exhibited IC50 values of 0.36 µM against CDK2 .
  • In vitro assays showed significant antiproliferative effects on cancer cell lines such as HeLa and HCT116 .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazoloquinazolinone structure may interact with key enzymes involved in metabolic pathways in pathogens and cancer cells.
  • Cell Membrane Disruption : In antifungal applications, targeting ergosterol biosynthesis is a common mechanism leading to cell death.

Case Studies

  • Antifungal Study : A synthesized derivative with structural similarities showed potent antifungal activity with MIC values ranging from 12 µg/mL to 36 µg/mL against various fungal strains .
  • Anticancer Study : A related triazoloquinazoline was tested against multiple cancer cell lines and demonstrated selective toxicity towards tumor cells while sparing normal cells .

Data Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialE. coli, S. aureus48 µg/mL
AntifungalC. albicans, A. niger12 - 36 µg/mL
AnticancerHeLa, HCT116IC50 = 0.36 µM

Q & A

Q. What synthetic methodologies are recommended for synthesizing this triazoloquinazoline derivative?

The compound is synthesized via multi-step reactions, typically involving:

  • Condensation reactions under catalyst-free conditions to form the triazole-quinazoline fused core .
  • Substituent introduction via nucleophilic aromatic substitution or Suzuki coupling for the 3-chlorophenyl and trimethoxyphenyl groups .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C enhance reaction efficiency . Purification involves column chromatography, with yields averaging 60–75% .

Q. Which spectroscopic techniques are critical for structural confirmation?

A combination of methods is required:

  • 1H/13C NMR : Assign proton environments (e.g., methyl groups at δ 1.2–1.5 ppm) and aromatic/heterocyclic carbons .
  • IR spectroscopy : Confirm carbonyl (C=O) stretches near 1680 cm⁻¹ and methoxy C-O bonds at 1250 cm⁻¹ .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ at m/z 519.18) .

Q. What preliminary biological screening assays are recommended?

Initial screening should focus on:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 for HepG2 or MCF-7) .
  • Solubility : Use DMSO as a stock solvent, with concentrations ≤1% to avoid solvent interference .

Advanced Research Questions

Q. How can synthesis yields be optimized for large-scale production?

Key strategies include:

  • Catalyst screening : Deep eutectic solvents (e.g., NGPU) improve reaction rates and yields (up to 85%) compared to traditional catalysts .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining purity .
  • In-line monitoring : Use TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Q. How to address discrepancies in biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) .
  • Compound stability : Perform stability tests in assay buffers (e.g., pH 7.4, 37°C) to rule out degradation .
  • Orthogonal assays : Validate antimicrobial results with time-kill curves or biofilm inhibition studies .

Q. What computational approaches predict target interactions for this compound?

Advanced methods include:

  • Molecular docking : Use AutoDock Vina to model binding to dihydrofolate reductase (DHFR) or tubulin .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. OCH3) with activity trends .

Q. How to design structure-activity relationship (SAR) studies for this scaffold?

Focus on modifying:

  • Substituents : Replace 3-chlorophenyl with fluorophenyl or nitro groups to assess electronic effects .
  • Ring systems : Compare triazoloquinazoline activity against triazolothiadiazole or imidazoquinazoline analogs .
  • Bioisosteres : Substitute trimethoxyphenyl with isosteric naphthyl groups to enhance lipophilicity (logP > 3.5) .

Methodological Recommendations

  • Contradiction resolution : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve overlapping signals .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n ≥ 3) .
  • Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .

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